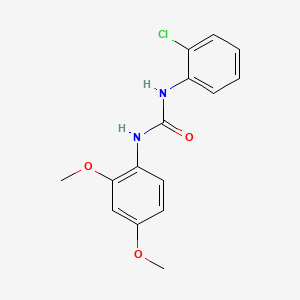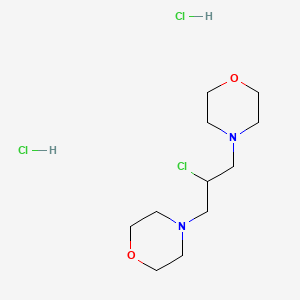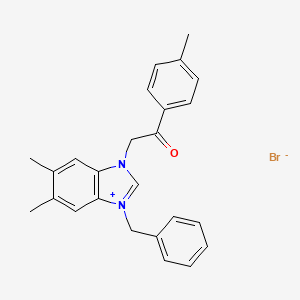
Hexyltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyltriphenylsilane is an organosilicon compound with the chemical formula C24H28Si . It is characterized by a silicon atom bonded to a hexyl group and three phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyltriphenylsilane can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of hexylmagnesium bromide with chlorotriphenylsilane under anhydrous conditions. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process.
Hydrosilylation: This method involves the addition of hexene to triphenylsilane in the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs the hydrosilylation method due to its efficiency and scalability. The use of advanced catalysts and optimized reaction conditions allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Hexyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: this compound can be reduced to form silanes with lower oxidation states.
Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Hexyltriphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems and as a component in medical devices.
Properties
Molecular Formula |
C24H28Si |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
hexyl(triphenyl)silane |
InChI |
InChI=1S/C24H28Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3 |
InChI Key |
DAPWIOIEVUBIGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)




![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)





